4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid
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Overview
Description
4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid is a chemical compound with the molecular formula C11H8BrNO4S2 and a molecular weight of 362.22 g/mol. This compound is characterized by the presence of a bromo-thiophene group attached to a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to produce 5-bromothiophene.
Sulfonylation: The bromo-thiophene undergoes sulfonylation to introduce the sulfonyl group, resulting in 5-bromothiophene-2-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with aniline derivatives to form the corresponding sulfonylamino-benzoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to produce carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed on the bromo-thiophene group to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo-thiophene position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as benzene-1,2,4-tricarboxylic acid.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
5-Bromothiophene-2-sulfonamide: Similar structure but lacks the benzoic acid moiety.
4-Bromo-2-thiophenecarboxaldehyde: Contains a bromo-thiophene group but with an aldehyde group instead of a carboxylic acid.
Uniqueness: 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid is unique due to its combination of bromo-thiophene and benzoic acid functionalities, which allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
4-[(5-bromothiophen-2-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIPZVAOGNIHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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